molecular formula C19H15BrN2O2 B287965 4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

Numéro de catalogue B287965
Poids moléculaire: 383.2 g/mol
Clé InChI: WBOBYECOAUZYBM-JXMROGBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BCT-197 and belongs to the family of cycloheptatrienes.

Mécanisme D'action

The mechanism of action of BCT-197 involves the inhibition of specific enzymes and signaling pathways involved in cancer progression and inflammation. It has been shown to target the NF-κB signaling pathway, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
BCT-197 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of inflammation and fibrosis, and the modulation of immune responses. It has also been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using BCT-197 in lab experiments is its specificity towards specific signaling pathways, which allows for targeted inhibition of cancer cell growth and inflammation. However, one of the limitations of using BCT-197 is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of BCT-197. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various inflammatory and fibrotic diseases, such as rheumatoid arthritis and pulmonary fibrosis. Another potential direction is the development of more potent and selective analogs of BCT-197 that can be used for targeted cancer therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of BCT-197.
In conclusion, BCT-197 is a promising compound with potential applications in various fields, including cancer research, biochemistry, and pharmacology. Its specificity towards specific signaling pathways and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent. Future research directions include investigating its potential as a therapeutic agent for inflammatory and fibrotic diseases, developing more potent and selective analogs, and elucidating its molecular mechanisms of action.

Méthodes De Synthèse

The synthesis of BCT-197 involves a multi-step process that includes the reaction of 3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-triene with 3-oxoprop-1-enylbenzonitrile. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified using various techniques such as chromatography and recrystallization.

Applications De Recherche Scientifique

BCT-197 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. BCT-197 has also been investigated for its anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.

Propriétés

Formule moléculaire

C19H15BrN2O2

Poids moléculaire

383.2 g/mol

Nom IUPAC

4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C19H15BrN2O2/c1-2-22-17-9-8-15(20)11-16(19(17)24)18(23)10-7-13-3-5-14(12-21)6-4-13/h3-11H,2H2,1H3,(H,22,24)/b10-7+

Clé InChI

WBOBYECOAUZYBM-JXMROGBWSA-N

SMILES isomérique

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C#N)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N)Br

SMILES canonique

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.